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molecular formula C8H18N2 B1271213 1-Isobutylpiperazine CAS No. 5308-28-1

1-Isobutylpiperazine

Cat. No. B1271213
M. Wt: 142.24 g/mol
InChI Key: HUUQNWZMQSLPMX-UHFFFAOYSA-N
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Patent
US05814634

Procedure details

To 1-isobutylpiperazine dihydrochloride(69.5 g) was added 10% aqueous solution of sodium hydrochloride(100 ml) and the mixture was extracted with ether. After being concentrated, the extract was distilled under a vacuum(bp 172°-174° C./5 mmHg), thereby yielding 43.7 g of 1-isobutylpiperazine.
Quantity
69.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrochloride
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH:4]([CH3:6])[CH3:5]>Cl.[Na]>[CH2:3]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH:4]([CH3:6])[CH3:5] |f:0.1.2,3.4,^1:13|

Inputs

Step One
Name
Quantity
69.5 g
Type
reactant
Smiles
Cl.Cl.C(C(C)C)N1CCNCC1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium hydrochloride
Quantity
100 mL
Type
solvent
Smiles
Cl.[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated
DISTILLATION
Type
DISTILLATION
Details
the extract was distilled under a vacuum(bp 172°-174° C./5 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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